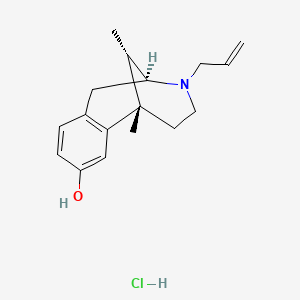

(+)-N-Allylnormetazocine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C17H24ClNO |

|---|---|

分子量 |

293.8 g/mol |

IUPAC名 |

(1S,9S,13S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m1./s1 |

InChIキー |

ZTGMHFIGNYXMJV-XSCGHNKWSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |

正規SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |

同義語 |

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan N-allylnorcyclazocine N-allylnormetazocine N-allylnorphenazocine SK and F 10047 SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer SK and F 10047, hydrobromide SK and F 10047, monolactate SK and F 10047, monooxalate SKF 10047 SKF-10047 |

製品の起源 |

United States |

Foundational & Exploratory

The Sigma-1 Receptor Binding Profile of (+)-SKF-10,047: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SKF-10,047, also known as (+)-N-allylnormetazocine, is a seminal pharmacological tool that was instrumental in the initial characterization of sigma receptors as a distinct entity from opioid receptors[1]. As the prototypical agonist for the sigma-1 receptor (S1R), its binding profile and functional activity have been subjects of extensive research. This technical guide provides an in-depth summary of the S1R binding characteristics of (+)-SKF-10,047, detailing its affinity, selectivity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Quantitative Binding Profile

The binding affinity of (+)-SKF-10,047 is a subject of complexity due to its interactions with multiple sites. Historically, its characterization predates the cloning of the sigma-1 receptor, leading to varied affinity values depending on the tissue preparation and radioligand used. Early studies using --INVALID-LINK---SKF-10,047 on etorphine-inaccessible sites in guinea pig brain reported a dissociation constant (Kd) of approximately 252 nM for these putative sigma receptors[2].

More recent and specific data regarding its affinity for the cloned sigma-1 receptor and its selectivity against other relevant central nervous system targets are summarized below. It is critical to note that (+)-SKF-10,047 also exhibits significant affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, an interaction that may contribute to its overall pharmacological effects[3].

Table 1: Sigma-1 Receptor Binding Affinity of (+)-SKF-10,047

| Ligand | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| (+)-SKF-10,047 | Sigma-1 | --INVALID-LINK---Pentazocine | Rat Brain | ~4.7 | Note 1 |

| (+)-SKF-10,047 | Sigma-1 | --INVALID-LINK---SKF-10,047 | Rat Brain | ~150 | Note 2 |

Note 1: This value is an approximation derived from multiple studies characterizing (+)-SKF-10,047 as a high-affinity ligand, with potency comparable to other ligands in the low nanomolar range. Note 2: This value represents a lower-affinity binding site identified in early studies and may reflect interactions with a heterogeneous population of receptors before specific S1R assays were common.

Table 2: Receptor Selectivity Profile of (+)-SKF-10,047

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (fold) vs. Sigma-1 | Comments |

| Sigma-1 | ~4.7 | - | Primary target; acts as an agonist. |

| NMDA (PCP Site) | ~50 - 150 | 10 - 30 fold lower | Acts as a non-competitive antagonist. This interaction is well-documented and contributes to its psychotomimetic effects.[3] |

| Sigma-2 | >1,000 | >200 fold lower | Generally considered to have low affinity for the sigma-2 receptor subtype. |

| Mu Opioid (µ) | >10,000 | >2,000 fold lower | The (+)-isomer lacks significant affinity for mu-opioid receptors, a key distinction from its (-)-isomer.[1] |

| Kappa Opioid (κ) | >1,000 | >200 fold lower | While the racemic mixture has kappa activity, the (+)-isomer is weak at this receptor. |

| Delta Opioid (δ) | >10,000 | >2,000 fold lower | No significant affinity reported. |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity (Ki) for (+)-SKF-10,047 at the sigma-1 receptor is typically achieved via a competitive radioligand binding assay. This method measures the ability of the unlabeled compound ((+)-SKF-10,047) to displace a high-affinity, radioactively labeled ligand from the receptor.

Materials

-

Receptor Source: Membranes prepared from guinea pig liver or brain, which are rich in sigma-1 receptors. Alternatively, membranes from cell lines heterologously expressing the human sigma-1 receptor (e.g., HEK-293, CHO).

-

Radioligand: --INVALID-LINK---Pentazocine, a selective and high-affinity sigma-1 receptor agonist, is commonly used. Its concentration in the assay is typically set near its Kd value.

-

Test Compound: (+)-SKF-10,047 hydrochloride dissolved to create a range of concentrations.

-

Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a structurally distinct, high-affinity sigma-1 ligand, such as Haloperidol, is used to define non-specific binding.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at room temperature).

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding to the filters.

-

Scintillation Cocktail & Counter: For quantifying the radioactivity trapped on the filters.

Methodology

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the --INVALID-LINK---Pentazocine radioligand, and the membrane preparation.

-

Competition: Add increasing concentrations of (+)-SKF-10,047 to the wells.

-

Controls: Prepare wells for 'Total Binding' (containing membranes and radioligand only) and 'Non-Specific Binding' (containing membranes, radioligand, and 10 µM Haloperidol).

-

Incubation: Incubate the plate for a sufficient duration to reach equilibrium (e.g., 120 minutes at 37°C).

-

Termination & Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters immediately with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of (+)-SKF-10,047 by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of (+)-SKF-10,047 to generate a competition curve.

-

Determine the IC50 value (the concentration of (+)-SKF-10,047 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation [4][5][6]: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Workflow Diagram

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is not a classical G protein-coupled receptor or ion channel. Instead, it functions as a unique ligand-operated intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its activation by agonists like (+)-SKF-10,047 initiates a conformational change and translocation, allowing it to interact with and modulate a variety of client proteins.

In its inactive state, the S1R is typically bound to another chaperone, the Binding Immunoglobulin Protein (BiP). Upon stimulation by an agonist such as (+)-SKF-10,047, the S1R dissociates from BiP. This dissociation frees the S1R to translocate and interact with target proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM. By stabilizing IP3R3, the activated S1R enhances the transfer of calcium (Ca2+) from the ER into the mitochondria. This process is crucial for maintaining cellular energy homeostasis by boosting mitochondrial ATP production.

Conclusion

(+)-SKF-10,047 remains a cornerstone tool for investigating sigma-1 receptor function. While it possesses high affinity for the S1R, its notable activity at the NMDA receptor's PCP site necessitates careful experimental design and interpretation of results. The data clearly establish its role as an S1R agonist, initiating a chaperone-mediated signaling cascade that modulates intracellular calcium dynamics and supports cellular bioenergetics. Understanding this detailed binding and signaling profile is essential for professionals engaged in the development of novel therapeutics targeting the sigma-1 receptor for a range of neurological and psychiatric disorders.

References

- 1. Sigma receptors mediated the psychotomimetic effects of N-allylnormetazocine (SKF-10,047), but not its opioid agonistic-antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Effects of SKF-10047 in the phencyclidine-dependent rat: evidence for common receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-N-Allylnormetazocine Hydrochloride: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (+)-N-Allylnormetazocine hydrochloride (also known as (+)-SKF 10,047 hydrochloride), a significant research chemical in the field of neuropharmacology. This document details its synthesis, physicochemical characteristics, and pharmacological profile, with a focus on its interactions with various receptor systems.

Chemical Properties

This compound is a white, solid benzomorphan (B1203429) derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2S,6S,11S)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propen-1-yl)-2,6-methano-3-benzazocin-8-ol hydrochloride | [1] |

| Synonyms | (+)-SKF 10,047 hydrochloride, d-SKF 10,047 hydrochloride, (+)-NANM hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₃NO · HCl | [2] |

| Molecular Weight | 293.83 g/mol | [2] |

| CAS Number | 133005-41-1 | [2] |

| Appearance | White solid | [2] |

| Solubility | Water: >10 mg/mL | [2] |

| Optical Activity | [α]²¹/D +90.6° (c = 1 in ethanol) | [2] |

| Storage | Desiccated at room temperature | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-allylation of (+)-normetazocine, followed by conversion to its hydrochloride salt. A representative synthetic scheme is presented below.

Experimental Protocol: N-Allylation of (+)-Normetazocine

This protocol is based on general methods for the N-alkylation of normetazocine derivatives.

Materials:

-

(+)-Normetazocine

-

Allyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

Potassium iodide (KI) (catalytic amount)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of (+)-normetazocine (1.0 eq) in anhydrous DMF, add sodium bicarbonate (1.5 eq) and a catalytic amount of potassium iodide.

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude (+)-N-Allylnormetazocine free base by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

-

Purified (+)-N-Allylnormetazocine (free base)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

-

Dissolve the purified (+)-N-Allylnormetazocine free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution in diethyl ether dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Pharmacological Properties and Signaling Pathways

(+)-N-Allylnormetazocine is a well-characterized psychoactive compound with a complex pharmacological profile. It is primarily known as a sigma-1 (σ₁) receptor agonist and also interacts with phencyclidine (PCP) binding sites on the N-methyl-D-aspartate (NMDA) receptor, as well as with opioid receptors.

Receptor Binding Affinities

The binding affinities of (+)-N-Allylnormetazocine for various receptors are summarized below.

| Receptor | Binding Affinity (Ki) | Reference |

| Sigma-1 (σ₁) | ~3-5 nM | |

| Sigma-2 (σ₂) | >1000 nM | |

| PCP site (NMDA Receptor) | ~30-50 nM | |

| Mu (μ) Opioid Receptor | ~100-300 nM | |

| Kappa (κ) Opioid Receptor | ~50-150 nM | |

| Delta (δ) Opioid Receptor | >1000 nM |

Signaling Pathways

The psychotomimetic effects of (+)-N-Allylnormetazocine are believed to be mediated primarily through its interaction with sigma-1 receptors and the PCP site of the NMDA receptor.

Sigma-1 Receptor Signaling:

Upon binding to the sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, (+)-N-Allylnormetazocine can induce the dissociation of the chaperone protein BiP. This allows the sigma-1 receptor to modulate the activity of various downstream effectors, including the IP3 receptor, leading to altered intracellular calcium signaling and subsequent modulation of neuronal activity.

NMDA Receptor Signaling:

References

The Advent of a Molecular Probe: An In-depth Technical Guide to the Early History and Discovery of (+)-N-Allylnormetazocine as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Allylnormetazocine (NANM), also known by its developmental code SKF-10,047, is a synthetic benzomorphan (B1203429) derivative that has played a pivotal role in the landscape of neuropharmacology. Initially synthesized in the 1960s as part of a broader investigation into opioid analgesics, its unique psychotomimetic properties in humans precluded its clinical development. However, this very characteristic, coupled with its distinct stereoselective pharmacology, led to its invaluable second life as a research tool. The dextrorotatory enantiomer, (+)-N-Allylnormetazocine, was instrumental in the discovery and characterization of the sigma-1 (σ₁) receptor, a protein now recognized as a unique intracellular chaperone with significant modulatory functions. This technical guide provides a comprehensive overview of the early history, discovery, and pharmacological characterization of (+)-NANM, with a focus on its application as a selective σ₁ receptor agonist. Detailed experimental protocols for key assays, quantitative binding data, and visualizations of associated signaling pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Early History and Discovery

N-Allylnormetazocine emerged from the systematic exploration of benzomorphan analgesics in the mid-20th century, a line of research spurred by the properties of nalorphine, an opioid with a mixed agonist-antagonist profile. First described in the scientific literature in 1961, the racemic mixture of N-allylnormetazocine was found to produce potent analgesic effects but also undesirable psychotomimetic or hallucinogenic effects in human subjects, which ultimately halted its progression as a therapeutic agent.[1]

A critical turning point in the scientific journey of NANM was the investigation of its stereoisomers. Researchers discovered that the pharmacological actions of the two enantiomers were distinct. The levorotatory isomer, (-)-N-Allylnormetazocine, was found to be a potent ligand for opioid receptors, acting as a partial agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR).[1] In contrast, the dextrorotatory isomer, (+)-N-Allylnormetazocine, exhibited a pharmacological profile that could not be explained by interactions with the then-known opioid receptors. This distinction was a crucial piece of evidence that led to the hypothesis of a new, distinct binding site.

In 1976, the sigma (σ) receptor was proposed to account for the unique behavioral effects of racemic NANM and other benzomorphans.[1] Subsequent research confirmed that (+)-N-Allylnormetazocine was the first compound to selectively label what is now known as the σ₁ receptor, solidifying its status as a prototypical σ₁ receptor agonist and an indispensable tool for studying this receptor system.[1][2]

Pharmacological Profile

The pharmacological profile of (+)-N-Allylnormetazocine is complex, with its primary and most notable activity being its selective agonist action at the σ₁ receptor. However, it also interacts with other receptor systems, particularly at higher concentrations.

Sigma Receptor Activity

(+)-N-Allylnormetazocine is a high-affinity agonist for the σ₁ receptor.[2] This interaction is stereoselective, with the (+)-enantiomer displaying significantly higher affinity for the σ₁ receptor compared to the (-)-enantiomer.[1] The σ₁ receptor is now understood to be an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival.

Opioid Receptor Activity

In contrast to its levorotatory counterpart, (+)-N-Allylnormetazocine has very low affinity for the classical opioid receptors (mu, kappa, and delta).[1] This separation of opioid and sigma activity between the enantiomers was a key factor in the initial characterization of the sigma receptor as a non-opioid entity.

NMDA Receptor Activity

At higher concentrations, (+)-N-Allylnormetazocine can act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[3] This action is thought to contribute to some of its psychotomimetic effects.

Quantitative Data

The binding affinities of (+)-N-Allylnormetazocine and its racemate for various receptors have been determined in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinities (Ki) of N-Allylnormetazocine Enantiomers at Sigma and Opioid Receptors

| Compound | Receptor | Ki (nM) | Tissue Source | Radioligand | Reference |

| (+)-N-Allylnormetazocine | σ₁ | 48 - 66 | Guinea Pig Brain | Various | [2] |

| (-)-N-Allylnormetazocine | σ₁ | 1,800 - 4,657 | Guinea Pig Brain | Various | [1] |

| (-)-N-Allylnormetazocine | μ-Opioid | 3.0 | Guinea Pig Brain | Various | [1] |

| (-)-N-Allylnormetazocine | κ-Opioid | 4.7 | Guinea Pig Brain | Various | [1] |

| (-)-N-Allylnormetazocine | δ-Opioid | 15 | Guinea Pig Brain | Various | [1] |

| (±)-N-Allylnormetazocine | μ-Opioid | 1.15 | HEK293 cells (mouse receptor) | Various | [1] |

| (±)-N-Allylnormetazocine | κ-Opioid | 0.4 | HEK293 cells (mouse receptor) | Various | [1] |

Table 2: Functional Activity of (±)-N-Allylnormetazocine at Opioid Receptors

| Receptor | Assay | Parameter | Value | Cell Line (Receptor Origin) | Reference |

| κ-Opioid | G-protein activation | EC₅₀ (nM) | 24 | HEK293 (mouse) | [1] |

| κ-Opioid | G-protein activation | Eₘₐₓ (%) | 66 | HEK293 (mouse) | [1] |

| δ-Opioid | G-protein activation | IC₅₀ (nM) | 184 | HEK293 (mouse) | [1] |

| δ-Opioid | G-protein activation | Iₘₐₓ (%) | 68 | HEK293 (mouse) | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of (+)-N-Allylnormetazocine.

Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of (+)-N-Allylnormetazocine for the σ₁ receptor.

Materials:

-

Guinea pig brain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ ligand)

-

Non-specific binding control: Haloperidol (10 µM)

-

Test compound: (+)-N-Allylnormetazocine

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a final volume of 1 mL, combine the membrane preparation (approximately 100-200 µg of protein), a fixed concentration of --INVALID-LINK---Pentazocine (typically near its Kd value), and varying concentrations of the unlabeled test compound, (+)-N-Allylnormetazocine.

-

Incubation: Incubate the mixture at 37°C for 150 minutes.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Discrimination Study in Rats

Objective: To assess the subjective effects of (+)-N-Allylnormetazocine and compare them to other psychoactive compounds.

Materials:

-

Operant conditioning chambers equipped with two response levers and a food pellet dispenser.

-

Adult male rats.

-

Training drug: (+)-N-Allylnormetazocine (e.g., 5.0 mg/kg, intraperitoneally).

-

Vehicle: Saline.

-

Food pellets (as reinforcers).

Protocol:

-

Lever Press Training: Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

-

Discrimination Training:

-

On drug training days, administer (+)-N-Allylnormetazocine and reinforce responses on one designated "drug" lever. Responses on the other "saline" lever are not reinforced.

-

On vehicle training days, administer saline and reinforce responses only on the "saline" lever.

-

Alternate drug and vehicle training days until the rats reliably select the correct lever (>80% accuracy) for the first completed FR of the session.

-

-

Testing:

-

Once the discrimination is learned, test sessions are conducted.

-

Administer a test drug (e.g., a different dose of (+)-NANM or another compound) and allow the rat to respond on either lever. No reinforcement is provided during the initial response period to assess the primary discriminative stimulus effects.

-

The percentage of responses on the "drug" lever is measured to determine if the test drug produces subjective effects similar to the training drug.

-

Signaling Pathways and Visualizations

(+)-N-Allylnormetazocine, through its action on the σ₁ receptor, modulates several key intracellular signaling pathways. The σ₁ receptor is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it interacts with the chaperone protein BiP (Binding immunoglobulin protein).

Upon stimulation by an agonist like (+)-NANM, or under conditions of cellular stress, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. This interaction stabilizes the IP₃ receptor and potentiates calcium (Ca²⁺) flux from the ER into the mitochondria, a critical process for cellular bioenergetics and survival.

References

Probing the Psychotomimetic Landscape: A Technical Guide to (+)-N-Allylnormetazocine in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Allylnormetazocine (NANM), also known as SKF-10,047, is a benzomorphan (B1203429) derivative that has been instrumental in elucidating the neurobiology of psychotomimetic effects. Its complex pharmacological profile, involving interactions with multiple receptor systems, has made it a valuable tool in preclinical models of psychosis and schizophrenia. This in-depth technical guide provides a comprehensive overview of the preclinical research on the psychotomimetic effects of (+)-NANM, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Receptor Binding Affinity of (+)-N-Allylnormetazocine

(+)-NANM exhibits a distinct binding profile, with affinity for sigma-1 (σ1), N-methyl-D-aspartate (NMDA), and kappa opioid (κ) receptors. The psychotomimetic effects are primarily attributed to its interaction with the σ1 and NMDA receptors, specifically the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 4.8 | [1] |

| NMDA (PCP Site) | [³H]TCP | Rat Brain | 250 | [1] |

| Kappa Opioid (κ) | [³H]U69,593 | Guinea Pig Brain | 15 | [2] |

| Mu Opioid (μ) | [³H]DAMGO | Rat Brain | >10,000 | [1] |

Table 1: Receptor Binding Affinities (Kᵢ) of (+)-N-Allylnormetazocine. This table summarizes the binding affinities of (+)-NANM for various receptor subtypes implicated in its pharmacological effects. Lower Kᵢ values indicate higher binding affinity.

II. Preclinical Behavioral Models of Psychotomimetic Effects

The psychotomimetic properties of (+)-NANM have been characterized in a variety of preclinical behavioral paradigms. These assays are designed to model specific aspects of psychosis, such as sensory gating deficits, altered perception, and cognitive disturbances.

A. Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a measure of sensorimotor gating, a neurophysiological process that is deficient in individuals with schizophrenia. The disruption of PPI by pharmacological agents is considered a preclinical indicator of psychotomimetic potential.

Experimental Protocol: Prepulse Inhibition in Mice

-

Animals: Male C57BL/6J mice are typically used.

-

Apparatus: Startle chambers equipped with a piezoelectric accelerometer to detect and transduce the whole-body startle response. The chamber is housed within a sound-attenuating enclosure with a fan for ventilation and a speaker to deliver acoustic stimuli.

-

Procedure:

-

Acclimation: Mice are placed in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).

-

Stimuli: The session consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

-

Prepulse + pulse trials: A non-startling acoustic prepulse (e.g., 71, 77, or 81 dB, 20 ms duration) precedes the startling pulse by a fixed interstimulus interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Drug Administration: (+)-NANM is typically dissolved in saline and administered subcutaneously (SC) at various doses (e.g., 3-30 mg/kg) prior to the testing session.[3]

-

-

Data Analysis:

-

The startle amplitude is measured as the peak accelerometer reading.

-

Percent PPI is calculated as: [1 - (startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)] x 100.

-

Quantitative Data: Dose-Dependent Disruption of PPI by (+)-NANM in Mice [3]

| Dose of (+)-NANM (mg/kg, SC) | Percent Prepulse Inhibition (% PPI) |

| Vehicle | 60 ± 5 |

| 3 | 55 ± 6 |

| 10 | 35 ± 7 |

| 30 | 20 ± 8 |

Table 2: Effect of (+)-N-Allylnormetazocine on Prepulse Inhibition in Mice. Data are presented as mean ± SEM. * indicates a statistically significant difference from the vehicle-treated group. (+)-NANM produces a dose-dependent disruption of PPI, indicating a deficit in sensorimotor gating.

B. Drug Discrimination

Drug discrimination paradigms assess the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a specific drug and a control substance (e.g., saline) to receive a reward.

Experimental Protocol: Drug Discrimination in Rats

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Procedure:

-

Training: Rats are trained to press one lever after the administration of (+)-NANM (the "drug" lever) and the other lever after the administration of saline (the "saline" lever) to receive a food reward (e.g., on a fixed-ratio schedule). Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).

-

Testing: Once the discrimination is established, generalization tests are conducted with various doses of (+)-NANM and other compounds to determine if they produce similar subjective effects.

-

Drug Administration: The training dose of (+)-NANM is typically in the range of 3-5 mg/kg, administered intraperitoneally (IP) or subcutaneously (SC).[4][5]

-

-

Data Analysis:

-

The primary dependent measure is the percentage of responses on the drug-appropriate lever.

-

An ED₅₀ value (the dose at which the drug produces 50% of its maximal effect) is calculated to quantify the potency of the drug in producing the discriminative stimulus effect.

-

Quantitative Data: Generalization of the Discriminative Stimulus Effects of (+)-NANM

| Compound | ED₅₀ (mg/kg) | Potency Relative to (+)-NANM | Reference |

| (+)-N-Allylnormetazocine | 1.5 | 1.0 | [6] |

| Phencyclidine (PCP) | 0.8 | 1.9 | [6] |

| Ketamine | 10.0 | 0.15 | [6] |

| (-)-N-Allylnormetazocine | >10 | <0.15 | [6] |

Table 3: Potency of (+)-NANM and Other Compounds in a Drug Discrimination Paradigm in Rats. The ED₅₀ values represent the dose required to produce 50% responding on the (+)-NANM-appropriate lever. This data demonstrates that the subjective effects of (+)-NANM are similar to those of other NMDA receptor antagonists like PCP and ketamine.

C. Operant Responding (Fixed-Interval/Fixed-Ratio Schedules)

Schedules of reinforcement are used to study the effects of drugs on motivated behavior. Psychotomimetic drugs can disrupt the patterns of responding maintained by these schedules.

Experimental Protocol: Fixed-Interval/Fixed-Ratio Schedules in Pigeons

-

Animals: Pigeons are often used in operant conditioning studies due to their consistent response rates.

-

Apparatus: Operant conditioning chambers for pigeons, equipped with response keys that can be illuminated and a grain hopper for reinforcement.

-

Procedure:

-

Training: Pigeons are trained to peck a key for food reinforcement according to a specific schedule. Common schedules include:

-

Fixed-Interval (FI): Reinforcement is delivered for the first response after a fixed period has elapsed (e.g., FI 5 minutes). This typically generates a "scalloped" pattern of responding, with a pause after reinforcement followed by an accelerating response rate.

-

Fixed-Ratio (FR): Reinforcement is delivered after a fixed number of responses (e.g., FR 30). This typically generates a high and steady rate of responding.

-

-

Drug Administration: (+)-NANM is administered intramuscularly (IM) prior to the session.

-

-

Data Analysis:

-

The primary dependent measures are the rate and pattern of responding.

-

Response rates are typically calculated as responses per second.

-

Quantitative Data: Effects of (+)-NANM on Responding under a Multiple Fixed-Interval Fixed-Ratio Schedule in Pigeons

| Dose of (+)-NANM (mg/kg, IM) | Fixed-Interval Responding (responses/sec) | Fixed-Ratio Responding (responses/sec) |

| Saline | 0.5 ± 0.1 | 2.0 ± 0.3 |

| 0.3 | 0.8 ± 0.2 | 1.8 ± 0.3 |

| 1.0 | 1.2 ± 0.3 | 1.0 ± 0.2 |

| 3.0 | 0.2 ± 0.1 | 0.1 ± 0.05* |

Table 4: Effects of (+)-N-Allylnormetazocine on Operant Responding in Pigeons. Data are presented as mean ± SEM. * indicates a statistically significant difference from saline. Low to moderate doses of (+)-NANM can increase responding under FI schedules, while higher doses suppress responding under both FI and FR schedules.

III. Signaling Pathways Implicated in the Psychotomimetic Effects of (+)-N-Allylnormetazocine

The psychotomimetic effects of (+)-NANM are mediated by its interaction with several key receptor systems, each with distinct downstream signaling cascades.

A. Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by agonists like (+)-NANM can modulate various signaling pathways.

Figure 1: Sigma-1 Receptor Signaling Pathway. Activation of the σ1 receptor by (+)-NANM modulates intracellular calcium signaling and enhances dopamine release, contributing to its psychotomimetic effects.

B. NMDA Receptor (PCP Site) Signaling

(+)-NANM acts as a non-competitive antagonist at the PCP binding site located within the ion channel of the NMDA receptor. This blockade disrupts normal glutamatergic neurotransmission.

Figure 2: NMDA Receptor (PCP Site) Signaling Pathway. Blockade of the NMDA receptor ion channel by (+)-NANM leads to glutamatergic dysfunction, altered synaptic plasticity, and psychotomimetic effects.

C. Kappa Opioid Receptor (κ) Signaling

While the primary psychotomimetic effects of (+)-NANM are not attributed to the kappa opioid receptor, its agonist activity at this receptor can contribute to dysphoric and hallucinatory effects.

Figure 3: Kappa Opioid Receptor Signaling Pathway. Activation of the kappa opioid receptor by (+)-NANM can lead to a reduction in dopamine release in reward pathways, contributing to dysphoria.

IV. Summary and Future Directions

(+)-N-Allylnormetazocine has proven to be an invaluable pharmacological tool for investigating the neurobiological underpinnings of psychosis. Its complex interactions with the sigma-1, NMDA, and kappa opioid receptors provide a unique opportunity to dissect the contributions of these systems to psychotomimetic effects. The preclinical models and experimental protocols detailed in this guide offer a robust framework for future research in this area.

Further investigation is warranted to fully elucidate the downstream signaling cascades and the precise molecular mechanisms by which (+)-NANM elicits its behavioral effects. A deeper understanding of these processes will be critical for the development of novel therapeutic strategies for schizophrenia and other psychotic disorders. The continued use of (+)-NANM in conjunction with advanced neurobiological techniques will undoubtedly continue to provide valuable insights into the complex nature of psychosis.

References

- 1. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and binding affinity of cis-(-)- and cis-(+)-N-ethyleneamino-N-nordeoxymetazocine and cis-(-)-N-normetazocine analogues at sigma1, sigma2 and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the psychotomimetic benzomorphan N-allylnormetazocine (SKF 10,047) on prepulse inhibition of startle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of N-allynormetazocine (SKF 10,047) on the basis of its discriminative stimulus properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-opioid psychotomimetic-like discriminative stimulus properties of N-allylnormetazocine (SKF 10,047) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discriminative stimulus properties of (+)-N-allylnormetazocine in the rat: correlations with (+)-N-allylnormetazocine and phencyclidine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Profile of (+)-SKF-10,047: A Technical Guide to Distribution and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution and metabolism of (+)-SKF-10,047 (N-allylnormetazocine), a compound of significant interest in pharmacology due to its complex interactions with multiple receptor systems, most notably as a prototypic sigma receptor agonist. Understanding its pharmacokinetic and metabolic profile is crucial for the design of new therapeutic agents and for interpreting preclinical and clinical research findings.

In Vivo Distribution

The distribution of (+)-SKF-10,047 has been primarily characterized through binding studies using radiolabeled forms of the compound, particularly in the central nervous system and the liver.

Central Nervous System Distribution

In vivo and in vitro studies have demonstrated that (+)-SKF-10,047 readily crosses the blood-brain barrier and binds to specific sites within the brain. In mice, the in vivo binding of (+)-[3H]N-allylnormetazocine ((+)-[3H]SKF-10,047) is a saturable process at pharmacologically relevant doses. However, this specific binding accounts for a relatively small fraction, estimated to be between 10% and 22%, of the total concentration of the compound found in the brain[1]. This suggests a significant portion of the drug in the brain may be unbound or sequestered in other compartments.

Subcellular fractionation of rat brain homogenates has revealed a unique distribution of haloperidol-sensitive (+)-[3H]SKF-10,047 binding sites. These sigma sites are found in lower concentrations in synaptosomal fractions but are enriched in microsomal and myelin fractions[2]. This distribution pattern suggests that sigma receptors are not primarily concentrated at synaptic regions but may be located in specialized areas of nonsynaptic plasma membranes[2].

Hepatic Distribution

Studies in rats have identified stereospecific binding sites for (+)-[3H]SKF-10,047 in the liver. Subcellular distribution analysis of rat liver has shown that the binding sites for (+)-[3H]SKF-10,047 are predominantly located on the endoplasmic reticulum membrane[3]. The distribution profile of these binding sites coincides with that of NADPH-cytochrome c reductase, a marker for the endoplasmic reticulum[3]. This localization suggests a potential interaction with metabolic enzymes.

Metabolism

Detailed in vivo metabolic pathways for (+)-SKF-10,047 are not extensively documented in publicly available literature. However, based on the known metabolism of related compounds and general principles of drug metabolism, several pathways can be postulated. The chemical structure of N-allylnormetazocine suggests it is susceptible to several metabolic transformations.

Potential metabolic pathways include:

-

N-dealkylation: Removal of the allyl group from the nitrogen atom.

-

Hydroxylation: Addition of hydroxyl groups to the aromatic ring or other parts of the molecule.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.

Further research utilizing techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) on biological samples (urine, feces, plasma) from animals administered (+)-SKF-10,047 would be necessary to definitively identify its metabolites and elucidate the primary metabolic pathways.

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the public domain to populate detailed tables on the time-course distribution of (+)-SKF-10,047 in various tissues (e.g., plasma, brain, liver, kidney, muscle) or on the quantitative profile of its metabolites. Future research should aim to generate this critical data for a complete understanding of the compound's pharmacokinetics.

Experimental Protocols

The following are generalized methodologies based on the cited literature for studying the in vivo distribution of (+)-SKF-10,047.

In Vivo Brain Binding and Distribution Studies

-

Animal Model: Male mice or rats are commonly used.

-

Drug Administration: Radiolabeled (+)-SKF-10,047 (e.g., --INVALID-LINK---SKF-10,047) is administered, typically via intravenous or intraperitoneal injection, at various doses.

-

Sample Collection: At predetermined time points after administration, animals are euthanized, and brains are rapidly excised and dissected into specific regions if required.

-

Tissue Processing: Brain tissue is homogenized in an appropriate buffer.

-

Binding Assay:

-

To determine total radioactivity, aliquots of the homogenate are subjected to liquid scintillation counting.

-

To determine specific binding, homogenates are incubated with a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled (+)-SKF-10,047 or haloperidol) to block specific sites. The difference between total and non-specific binding represents specific binding.

-

-

Data Analysis: Results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as picomoles per milligram of protein.

Subcellular Distribution in Liver

-

Animal Model: Male rats are typically used.

-

Tissue Collection: Livers are excised and washed in cold buffer.

-

Homogenization: The liver tissue is minced and homogenized in a sucrose (B13894) buffer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions (e.g., nuclei, mitochondria, microsomes, cytosol).

-

Marker Enzyme Assays: The purity of each fraction is assessed by measuring the activity of marker enzymes specific to each organelle (e.g., NADPH-cytochrome c reductase for the endoplasmic reticulum).

-

Radioligand Binding Assay: Each subcellular fraction is incubated with radiolabeled (+)-SKF-10,047 to determine the concentration of binding sites.

-

Data Analysis: The distribution of binding sites is correlated with the distribution of marker enzymes to identify the primary subcellular location of the binding sites.

Visualizations

Experimental Workflow for In Vivo Distribution

Caption: Workflow for in vivo tissue distribution studies of (+)-SKF-10,047.

Postulated Metabolic Pathways

Caption: Postulated metabolic pathways for (+)-SKF-10,047.

References

- 1. (+)- and (-)-N-allylnormetazocine binding sites in mouse brain: in vitro and in vivo characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haloperidol-sensitive (+)[3H]SKF-10,047 binding sites (sigma sites) exhibit a unique distribution in rat brain subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcellular distribution of (+)-[3H]SKF 10,047 binding sites in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Pharmacology of (+)-N-Allylnormetazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Allylnormetazocine (NANM), also known as (+)-SKF-10,047, is a dextrorotatory benzomorphan (B1203429) derivative that has been instrumental in the characterization of the sigma-1 (σ₁) receptor. Initially investigated for its potential analgesic properties, its unique psychotomimetic effects led to the differentiation of sigma receptors from opioid receptors.[1][2] The (+)-isomer of NANM exhibits high affinity and selectivity for the σ₁ receptor with negligible interaction with opioid receptors, in contrast to its levorotatory counterpart, (-)-N-allylnormetazocine, which demonstrates significant opioid receptor affinity.[1][3] This stereoselectivity makes (+)-NANM a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ₁ receptor. This technical guide provides an in-depth overview of the foundational pharmacology of (+)-N-Allylnormetazocine, including its receptor binding profile, functional effects, and associated signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.

Data Presentation: Receptor Binding Affinity

The binding affinity of (+)-N-Allylnormetazocine for various receptors is critical to understanding its pharmacological profile. The following table summarizes the inhibition constants (Ki) for (+)-NANM at sigma, opioid, and NMDA receptors.

| Receptor Subtype | Ligand | Ki (nM) | Tissue Source | Reference |

| Sigma-1 (σ₁) ** | (+)-N-Allylnormetazocine | 2.5 - 15 | Guinea Pig Brain, Rat Brain | [3][4] |

| Sigma-2 (σ₂) | (+)-N-Allylnormetazocine | >1000 | Rat Liver | [3] |

| Mu Opioid (µ) ** | (+)-N-Allylnormetazocine | >10,000 | Guinea Pig Brain | [1][3] |

| Kappa Opioid (κ) | (+)-N-Allylnormetazocine | >10,000 | Guinea Pig Brain | [1][3] |

| Delta Opioid (δ) | (+)-N-Allylnormetazocine | >10,000 | Guinea Pig Brain | [3] |

| NMDA (PCP site) | (+)-N-Allylnormetazocine | 200 - 500 | Rat Brain | [5] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (+)-N-Allylnormetazocine for various receptors.

Materials:

-

Membrane preparations from appropriate tissue sources (e.g., guinea pig brain for sigma and opioid receptors, rat brain for NMDA receptors).

-

Radioligands: --INVALID-LINK---pentazocine (for σ₁), [³H]-DTG (for σ₂ in the presence of a selective σ₁ ligand), [³H]-DAMGO (for µ-opioid), [³H]-U-69593 (for κ-opioid), [³H]-DPDPE (for δ-opioid), [³H]-MK-801 (for NMDA).

-

Unlabeled (+)-N-Allylnormetazocine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).[6][7]

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled (+)-N-Allylnormetazocine.[6][7]

-

Incubation: Incubate the mixture at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).[6]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[6]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[6]

-

Data Analysis: Determine the concentration of (+)-N-Allylnormetazocine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Intracellular Calcium Mobilization Assay

Objective: To assess the functional activity of (+)-N-Allylnormetazocine as a σ₁ receptor agonist by measuring changes in intracellular calcium concentration.

Materials:

-

Cell line expressing σ₁ receptors (e.g., NG-108 cells).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[10][11][12]

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

(+)-N-Allylnormetazocine.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash with HBSS, and incubate with the Fluo-4 AM loading solution for approximately 60 minutes at 37°C.[10][11][13]

-

Baseline Measurement: Wash the cells with HBSS to remove excess dye. Measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~525 nm).[14]

-

Compound Addition: Add varying concentrations of (+)-N-Allylnormetazocine to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.

-

Data Analysis: Calculate the change in fluorescence from baseline and plot the response as a function of (+)-N-Allylnormetazocine concentration to determine the EC₅₀ value.

In Vivo Microdialysis for Acetylcholine (B1216132) Measurement

Objective: To measure the effect of (+)-N-Allylnormetazocine on extracellular acetylcholine levels in the brain of a living animal.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

(+)-N-Allylnormetazocine.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.[15]

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus).[16][17]

-

Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18]

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular acetylcholine.

-

Drug Administration: Administer (+)-N-Allylnormetazocine (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Sample Collection: Continue collecting dialysate samples to measure the drug-induced changes in acetylcholine levels.

-

Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.[19]

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the effects of different doses of (+)-N-Allylnormetazocine.

Mandatory Visualizations

Signaling Pathways

Caption: σ₁ Receptor-Mediated Intracellular Calcium Release.

Caption: σ₁ Receptor Modulation of NMDA Receptor Activity.

Experimental Workflow

Caption: Pharmacological Evaluation Workflow.

Conclusion

(+)-N-Allylnormetazocine remains a cornerstone in the study of sigma-1 receptor pharmacology. Its high affinity and selectivity for the σ₁ receptor, coupled with its distinct functional effects on intracellular signaling cascades, underscore its importance as a research tool. The provided data, protocols, and visualizations offer a comprehensive foundation for scientists and researchers engaged in the exploration of σ₁ receptor function and the development of novel therapeutics targeting this unique receptor. Further investigation into the intricate downstream signaling pathways and the physiological consequences of σ₁ receptor modulation by (+)-N-Allylnormetazocine will continue to be a fruitful area of research.

References

- 1. Sigma receptors mediated the psychotomimetic effects of N-allylnormetazocine (SKF-10,047), but not its opioid agonistic-antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Novel N-normetazocine derivatives with opioid Agonist/Sigma-1 receptor antagonist profile as potential analgesics in inflammatory pain [usiena-air.unisi.it]

- 4. 3H-SKF10047 receptor binding studies. Attempts to define the opioid sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence against an involvement of the haloperidol-sensitive sigma recognition site in the discriminative stimulus properties of (+)-N-allylnormetazocine ((+)-SKF 10,047) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. scite.ai [scite.ai]

- 9. revvity.com [revvity.com]

- 10. hellobio.com [hellobio.com]

- 11. abcam.com [abcam.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. abcam.com [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Stereospecificity of N-allylnormetazocine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-allylnormetazocine (NANM), also known by its developmental code SKF-10,047, is a benzomorphan (B1203429) derivative that has played a pivotal role in the classification of opioid receptors, particularly in the initial characterization of the sigma (σ) receptor. A critical aspect of its pharmacology lies in its stereochemistry. The two enantiomers, (+)-N-allylnormetazocine and (-)-N-allylnormetazocine, exhibit markedly distinct pharmacological profiles, binding to different receptor systems and eliciting divergent physiological and behavioral effects. This technical guide provides an in-depth analysis of these stereospecific effects, summarizing quantitative binding and functional data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Findings at a Glance

The central theme of NANM pharmacology is a clear division of activity based on stereoisomerism:

-

(-)-N-allylnormetazocine: Primarily interacts with opioid receptors, exhibiting characteristics of a mixed agonist-antagonist.[1] Its effects are, at least in part, naloxone-reversible.[2]

-

(+)-N-allylnormetazocine: Shows preference for sigma (σ) and phencyclidine (PCP) receptors and is largely responsible for the psychotomimetic effects of the racemic mixture.[3][4] Its actions are not antagonized by naloxone.[2]

This stereoselectivity underscores the importance of chiral separation in drug development and provides a valuable tool for dissecting the complex pharmacology of these receptor systems.

Data Presentation: Receptor Binding Affinities

The stereospecific interaction of NANM isomers with various receptors has been quantified through radioligand binding assays. The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) from various studies. Lower values indicate higher binding affinity.

| Isomer | Receptor Target | Radioligand | Tissue/Cell Line | Kd / Ki (nM) | Reference |

| (-)-NANM | Mu-Opioid (μ) | --INVALID-LINK---NANM | Mouse Brain Membranes | 2.1 (Kd) | [5] |

| Mu-Opioid (μ) | [3H]Dihydromorphine | Rat Brain Homogenates | Displaces | [1] | |

| Kappa-Opioid (κ) | --INVALID-LINK---NANM | Mouse Brain Membranes | Suggested Activity | [5] | |

| Sigma (σ) | --INVALID-LINK---NANM | Mouse Brain Membranes | Poorly Competes | [5] | |

| (+)-NANM | Sigma (σ) | --INVALID-LINK---NANM | Mouse Brain Membranes | 12 (Kd) | [5] |

| PCP | [3H]TCP | Guinea Pig Brain | High Affinity | [6] | |

| Mu-Opioid (μ) | [3H]DAMGO | Guinea Pig Brain | >10,000 (Ki) | [6] | |

| Mu-Opioid (μ) | [3H]Dihydromorphine | Rat Brain Homogenates | Does not displace | [1] |

Functional Activity and In Vivo Effects

The differential receptor binding translates into distinct functional and behavioral outcomes.

| Isomer | Functional/Behavioral Effect | Species | Key Findings | Reference |

| (-)-NANM | Opioid Agonist/Antagonist | Mouse | Shows agonist activity in the phenylquinone test and antagonizes morphine's effects in the tail-flick test.[7] | [7] |

| Mixed Opioid Agonist-Antagonist | Monkey | Effects are antagonized by high doses of naloxone.[2] | [2] | |

| Physical Dependence | Rat | Produces physical dependence, evidenced by naloxone-precipitated withdrawal.[1] | [1] | |

| (+)-NANM | PCP-like Behavioral Effects | Monkey, Pigeon | Produces behavioral effects similar to phencyclidine (PCP).[2] | [2] |

| Discriminative Stimulus | Rat | Rats trained to discriminate (+)-NANM generalize to PCP and ketamine.[3] | [3] | |

| Cholinergic Function | Rat | Increases hippocampal acetylcholine (B1216132) levels, an effect blocked by the σ receptor antagonist haloperidol.[8] | [8] | |

| Analgesia | Mouse | Inactive in the phenylquinone test for analgesia.[7] | [7] |

Signaling Pathways

The stereoisomers of NANM initiate distinct intracellular signaling cascades upon binding to their respective primary targets.

(-)-N-allylnormetazocine and the Mu-Opioid Receptor

Binding of (-)-NANM to the μ-opioid receptor (MOR), a Gi/o-coupled GPCR, is expected to initiate canonical opioid signaling. This involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[9] These actions collectively reduce neuronal excitability. More complex, non-canonical signaling pathways involving receptor tyrosine kinase (RTK)-like activity and the PI3K/Akt pathway have also been described for MOR activation.[10][11]

Caption: Canonical G-protein signaling pathway for the μ-opioid receptor activated by (-)-NANM.

(+)-N-allylnormetazocine and the Sigma-1 Receptor

The sigma-1 (σ1) receptor is not a classic GPCR but a unique ligand-operated intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.[4][12] Upon stimulation by agonists like (+)-NANM, it dissociates from its binding partner BiP and can translocate to interact with and modulate a variety of client proteins, including ion channels and other receptors.[13] This modulation can influence calcium signaling between the ER and mitochondria, impact ER stress responses, and affect neuronal excitability.[13][14]

Caption: Chaperone activity signaling of the Sigma-1 receptor activated by (+)-NANM.

Experimental Protocols

The characterization of NANM isomers relies on standardized pharmacological assays. Below are detailed methodologies for two key experimental types.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (e.g., (+)- or (-)-NANM) by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat or guinea pig cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

2. Assay Procedure:

-

In a 96-well plate, combine the prepared membranes (typically 50-100 µg protein), a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for μ-opioid receptors or --INVALID-LINK---pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound (NANM isomer).

-

For determining non-specific binding, a separate set of wells will contain a high concentration of a known, non-labeled ligand for the target receptor.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Experimental workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-protein coupled receptors (GPCRs). It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation by an agonist, providing a direct measure of G-protein engagement. It is particularly useful for assessing the functional activity of (-)-NANM at opioid receptors.

1. Membrane Preparation:

-

Prepare cell membranes from tissue or cultured cells expressing the receptor of interest (e.g., μ-opioid receptor) as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a 96-well plate, add the following in order: assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2), GDP (to a final concentration of ~10-30 µM), and varying concentrations of the agonist to be tested (e.g., (-)-NANM).

-

Add the prepared membranes (10-20 µg protein per well).

-

Initiate the reaction by adding [35S]GTPγS (to a final concentration of ~0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

-

Plot the specific binding (stimulated cpm) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

The stereoisomers of N-allylnormetazocine present a classic and compelling case of pharmacological stereospecificity. The levorotatory isomer, (-)-NANM, directs its activity towards the opioid system, while the dextrorotatory isomer, (+)-NANM, engages with sigma and PCP receptors. This clear divergence in molecular targets and subsequent biological effects has made NANM an indispensable pharmacological tool. For drug development professionals, this case highlights the critical need to consider stereochemistry in drug design, as different enantiomers can possess not only different potencies but also entirely different mechanisms of action, leading to distinct therapeutic effects and side-effect profiles. The continued study of these isomers provides valuable insights into the complex signaling and function of their respective receptor systems.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Stereoselective behavioral effects of N-allylnormetazocine in pigeons and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discriminative stimulus properties of (+)-N-allylnormetazocine in the rat: correlations with (+)-N-allylnormetazocine and phencyclidine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoisomers of [3H]-N-allylnormetazocine bind to different sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antinociceptive studies of the optical isomers of N-allylnormetazocine (SKF 10,047) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of sigma 1 receptor in (+)-N-allylnormetazocine-stimulated hippocampal cholinergic functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel noncanonical signaling pathway for the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

(+)-N-Allylnormetazocine hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to (+)-N-Allylnormetazocine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (+)-SKF-10047, is a synthetic benzomorphan (B1203429) derivative widely utilized in neuroscience research. It is a high-affinity sigma-1 (σ₁) receptor agonist and also interacts with various opioid receptors. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, detailed experimental protocols for its study, and a visualization of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is a white, solid compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 133005-41-1[1][2] |

| Molecular Formula | C₁₇H₂₃NO · HCl[1] |

| Molecular Weight | 293.83 g/mol [1] |

| Purity | ≥98% (HPLC)[2] |

| Appearance | White solid |

| Solubility | Soluble in water (>10 mg/mL)[2] |

| Optical Activity | [α]21/D +90.6°, c = 1 in ethanol[2] |

| Storage | Room temperature, desiccated[2] |

| Synonyms | (+)-NANM hydrochloride, (+)-SKF-10047 hydrochloride, Alazocine hydrochloride[1] |

Pharmacological Profile

This compound exhibits a complex pharmacological profile, primarily characterized by its high affinity and agonist activity at the sigma-1 receptor. It also displays interactions with opioid receptors, though with lower affinity.

| Receptor Target | Affinity (Ki) / Activity |

| Sigma-1 (σ₁) Receptor | High-affinity agonist. Ki values have been reported in the range of 48-66 nM in guinea pig brain membranes.[3] |

| Sigma-2 (σ₂) Receptor | Lower affinity compared to σ₁ receptors, with a reported Ki of 27 µM.[4] |

| μ-Opioid Receptor | Low affinity, with a reported Ki of 1900 nM in guinea pig brain membranes.[3] It has been shown to act as an antagonist at this receptor.[3] At a concentration of 1 nM, it inhibits the μ-opioid receptor by 28.5%.[4] |

| κ-Opioid Receptor | Low affinity, with a reported Ki of 1600 nM in guinea pig brain membranes.[3] At a concentration of 1 nM, it inhibits the κ-opioid receptor by 31%.[4] |

| δ-Opioid Receptor | Very low affinity, with a reported Ki of 19,000 nM in guinea pig brain membranes.[3] At a concentration of 1 nM, it inhibits the δ-opioid receptor by 2.5%.[4] |

| NMDA Receptor | Moderate affinity for the dizocilpine (B47880) (MK-801)/phencyclidine (PCP) site, with a reported Ki of 587 nM in rat brain membranes, acting as an uncompetitive antagonist at higher concentrations.[3] |

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for the sigma-1 receptor in guinea pig brain membranes.

Materials:

-

Guinea pig brain tissue

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, pH 8.0

-

Radioligand: --INVALID-LINK---Pentazocine (specific activity ~29 Ci/mmol)

-

Non-specific binding control: Haloperidol (B65202) (10 µM)

-

This compound stock solution

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (approximately 400 µg of protein), --INVALID-LINK---Pentazocine (at a final concentration around its Kd, e.g., 5 nM), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Determination of Non-specific Binding: In a parallel set of wells, add the membrane preparation, radioligand, and a high concentration of haloperidol (10 µM) to determine non-specific binding.

-

Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to soak for at least 10 hours. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Mouse Tail-Flick Test

This protocol describes a method to assess the antinociceptive effects of this compound.

Materials:

-

Male ICR mice (20-25 g)

-

This compound solution in saline

-

Tail-flick analgesia meter

-

Saline solution (vehicle control)

Procedure:

-

Acclimation: Acclimate the mice to the testing room and handling for at least 60 minutes before the experiment.

-

Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing a beam of light on the ventral surface of the tail and recording the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound (e.g., 0.3, 1, 3, 10, and 30 mg/kg) or saline via intraperitoneal injection.

-

Post-treatment Measurements: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the antinociceptive effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the activation of the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.

General Sigma-1 Receptor Activation

Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon binding of an agonist like this compound, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins to modulate their function.

Caption: General activation mechanism of the sigma-1 receptor by (+)-N-Allylnormetazocine HCl.

Modulation of Calcium Signaling

A key function of the activated sigma-1 receptor is the modulation of intracellular calcium (Ca²⁺) signaling. It interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R) at the ER membrane, stabilizing it and prolonging Ca²⁺ signaling from the ER to the mitochondria. Furthermore, it has been shown to inhibit store-operated Ca²⁺ entry (SOCE) by enhancing the interaction between STIM1 and the sigma-1 receptor, thereby reducing the coupling of STIM1 to Orai1.

Caption: Dual effects of (+)-NANM HCl on intracellular calcium signaling pathways.

Inhibition of Presynaptic Glutamate (B1630785) Release

In nerve terminals, activation of the sigma-1 receptor by this compound has been shown to inhibit the release of glutamate. This effect is mediated by a reduction in intracellular Ca²⁺ concentration due to the inhibition of presynaptic voltage-dependent Ca²⁺ channels (VDCCs) and the suppression of the Protein Kinase C (PKC) signaling cascade.

Caption: Presynaptic inhibition of glutamate release by (+)-N-Allylnormetazocine HCl.

Conclusion